

A Comprehensive Technical Guide to the Solubility of Methyl Formate-13C

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Methyl formate-13C

CAS No.: 92276-15-8

Cat. No.: B1610606

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of **Methyl Formate-13C** ($\text{H}^{13}\text{COOCH}_3$), a stable isotope-labeled compound crucial for a variety of scientific applications. As a Senior Application Scientist, this document is structured to deliver not just data, but also the underlying scientific principles and practical methodologies essential for researchers in fields ranging from metabolic tracing to pharmaceutical development.

Introduction: The Significance of Methyl Formate-13C and Its Solubility

Methyl formate-13C is the simplest ester of formic acid, where the carbonyl carbon is replaced with its stable isotope, carbon-13. This isotopic labeling makes it an invaluable tracer in metabolic flux analysis and a key standard in ^{13}C NMR spectroscopy.^[1] Understanding its solubility is paramount for its effective use, as it dictates the choice of solvent for reaction media, purification processes, and analytical sample preparation. The solubility of a compound

governs its bioavailability in biological systems and its compatibility with various formulation matrices in drug development.

This guide will delve into the theoretical and practical aspects of the solubility of **methyl formate-13C**, providing a comprehensive overview for laboratory professionals.

Physicochemical Properties of Methyl Formate-13C

The physical and chemical properties of a compound are fundamental to understanding its solubility behavior. For **methyl formate-13C**, these properties are very similar to its unlabeled counterpart, methyl formate.

Property	Methyl Formate (HCOOCH ₃)	Methyl Formate-13C (H ¹³ COOCH ₃)	Reference
Molecular Formula	C ₂ H ₄ O ₂	¹³ CH ₄ O ₂	[2]
Molecular Weight	60.05 g/mol	61.04 g/mol	[2]
Boiling Point	32-34 °C	34 °C	[2]
Melting Point	-100 °C	-100 °C	[2]
Density	0.974 g/mL at 20 °C	0.990 g/mL at 25 °C	[2]
Refractive Index	n ₂₀ /D 1.343	n ₂₀ /D 1.343	[2]

The minor increase in molecular weight and density for the ¹³C-labeled compound is expected and has a negligible effect on its macroscopic solubility properties.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage is scientifically grounded in the nature of intermolecular forces between the solute and the solvent.

- **Polar Solvents:** These solvents, such as water, methanol, and ethanol, have molecules with significant dipole moments and can form hydrogen bonds. They are effective at dissolving polar solutes.

- **Nonpolar Solvents:** Solvents like hexane and toluene lack a significant dipole moment and primarily interact through weaker London dispersion forces. They are best for dissolving nonpolar solutes.
- **Aprotic Polar Solvents:** These solvents, including acetone and ethyl acetate, have dipole moments but do not have acidic protons to donate for hydrogen bonding.

Methyl formate is a polar aprotic molecule. It possesses a dipole moment due to the electronegative oxygen atoms but cannot act as a hydrogen bond donor. It can, however, act as a hydrogen bond acceptor at its carbonyl and ether oxygens. This molecular structure dictates its solubility in various solvents.

The Effect of ^{13}C Isotopic Labeling on Solubility

The substitution of a ^{12}C atom with a ^{13}C atom does not alter the electronic structure or the types of intermolecular forces a molecule can engage in. The primary difference is a slight increase in mass. For a small molecule like methyl formate, this mass change is minimal and is not expected to significantly impact its solubility. Any isotope effect on solubility is generally subtle and more pronounced in cases of hydrogen/deuterium substitution, where the relative mass change is much larger. Therefore, the solubility data for unlabeled methyl formate can be confidently used as a very close approximation for **methyl formate- ^{13}C** .

Solubility of Methyl Formate in Common Laboratory Solvents

Based on available data for unlabeled methyl formate, the following provides a comprehensive overview of its solubility.

Solvent	Solvent Type	Solubility	Reference
Water	Polar Protic	30.4 g/100 g of solvent (20 °C)	[3]
Methanol	Polar Protic	Miscible	[3]
Ethanol	Polar Protic	Miscible	[3]
Acetone	Polar Aprotic	Readily soluble	[4]
Chloroform	Nonpolar	Soluble	[3]
Diethyl Ether	Nonpolar	Soluble	[3]

Discussion of Solubility Data:

- **High Solubility in Polar Protic Solvents:** The miscibility of methyl formate in methanol and ethanol is due to the favorable dipole-dipole interactions and the ability of the alcohols to act as hydrogen bond donors to the oxygen atoms of methyl formate. Its significant solubility in water is also attributed to these interactions, although the extensive hydrogen bonding network of water is only partially disrupted.[3][5]
- **Good Solubility in Polar Aprotic Solvents:** The "readily soluble" nature in acetone is expected, as both are polar aprotic molecules and can engage in strong dipole-dipole interactions.
- **Solubility in Nonpolar Solvents:** The solubility in chloroform and diethyl ether, while not quantified as "miscible," is still significant. This can be attributed to the presence of the nonpolar methyl group and the overall small size of the methyl formate molecule, allowing for effective van der Waals interactions.

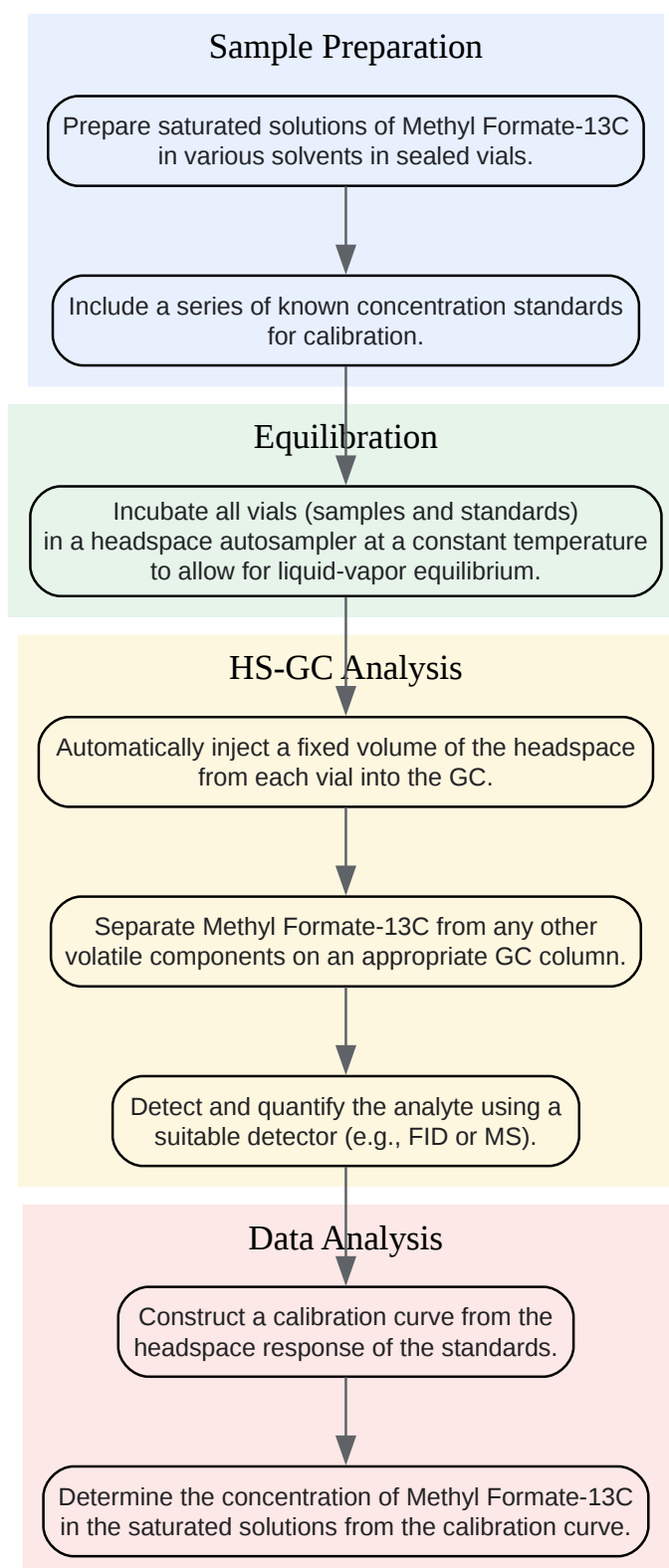
Experimental Determination of Solubility for a Volatile Compound

Due to the low boiling point (32-34 °C) of methyl formate, the standard shake-flask method for determining solubility requires modification to prevent loss of the analyte through evaporation. [2] Headspace Gas Chromatography (HS-GC) is the recommended technique for accurately determining the solubility of volatile compounds like methyl formate.[6][7]

Principle of Headspace Gas Chromatography for Solubility Measurement

In HS-GC, a solution is allowed to reach equilibrium between the liquid and vapor (headspace) phases in a sealed vial at a constant temperature. The concentration of the analyte in the headspace is directly proportional to its concentration in the liquid phase, as described by Henry's Law. By analyzing a sample of the headspace gas, the concentration in the original solvent can be determined.

Workflow for Solubility Determination using Headspace Gas Chromatography



[Click to download full resolution via product page](#)

Workflow for determining the solubility of **Methyl Formate-13C** using HS-GC.

Step-by-Step Experimental Protocol

- Preparation of Saturated Solutions:
 - To a series of 20 mL headspace vials, add a precise volume (e.g., 5 mL) of the desired solvent.
 - Add an excess of **methyl formate-13C** to each vial. The excess should be sufficient to ensure a saturated solution with a small amount of undissolved solute remaining.
 - Immediately seal the vials with crimp caps containing PTFE-lined septa to prevent evaporation.
- Preparation of Calibration Standards:
 - Prepare a stock solution of **methyl formate-13C** of a known concentration in the solvent of interest.
 - Perform serial dilutions to create a set of at least five calibration standards spanning the expected solubility range.
 - Transfer a known volume of each standard to a headspace vial and seal.
- Equilibration:
 - Place all sample and standard vials into the autosampler of the headspace gas chromatograph.
 - Equilibrate the vials at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 30 minutes) to ensure equilibrium between the liquid and headspace is reached.
- Gas Chromatography Analysis:
 - Set the GC parameters (e.g., inlet temperature, column type, oven temperature program, and detector settings) to achieve good separation and detection of methyl formate.
 - The headspace autosampler will automatically inject a fixed volume of the headspace from each vial into the GC for analysis.

- Data Analysis:
 - Integrate the peak corresponding to **methyl formate-13C** in each chromatogram.
 - Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
 - Use the calibration curve to determine the concentration of **methyl formate-13C** in the saturated sample solutions. This concentration represents the solubility of the compound in that solvent at the equilibration temperature.

Applications and Implications for Researchers

A thorough understanding of **methyl formate-13C** solubility is critical for its successful application in various research domains.

Metabolic Flux Analysis

In metabolic tracing studies, **methyl formate-13C** can be used as a precursor to introduce a ¹³C label into the metabolic network. Its solubility in aqueous buffers is crucial for its delivery to cell cultures or in vivo systems. The choice of a suitable co-solvent, if required, must be made with its solubility profile in mind to avoid precipitation and ensure accurate dosing.

NMR Spectroscopy

As a reference standard or a labeled analyte in ¹³C NMR, **methyl formate-13C** must be completely dissolved in the NMR solvent to obtain high-resolution spectra. Knowledge of its solubility in common deuterated solvents (e.g., chloroform-d, methanol-d₄) is therefore essential for preparing NMR samples.

Drug Development

In the context of drug development, understanding the solubility of small molecules is a fundamental aspect of pre-formulation studies. While **methyl formate-13C** is not a therapeutic agent itself, its use as a labeled analog of a potential drug candidate can provide insights into the drug's metabolic fate. Its solubility characteristics would be a key parameter in designing such studies.

Conclusion

This guide has provided a detailed technical overview of the solubility of **methyl formate-13C**. By combining theoretical principles with practical experimental guidance, researchers, scientists, and drug development professionals are better equipped to handle and utilize this important isotopically labeled compound. The solubility of **methyl formate-13C** is very similar to its unlabeled counterpart, and it exhibits good solubility in a range of polar and nonpolar solvents. For precise quantitative measurements, a modified experimental approach such as headspace gas chromatography is recommended due to the compound's volatility. The information presented herein serves as a valuable resource for the effective application of **methyl formate-13C** in cutting-edge scientific research.

References

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. taylorandfrancis.com](https://www.taylorandfrancis.com) [[taylorandfrancis.com](https://www.taylorandfrancis.com)]
- [2. Methyl formate | HCOOCH₃ | CID 7865 - PubChem](https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-formate) [pubchem.ncbi.nlm.nih.gov]
- [3. methyl formate](https://chemister.ru) [chemister.ru]
- [4. Methyl formate | Business & Products | Mitsubishi Gas Chemical Company, Inc.](https://www.mgc.co.jp) [[mgc.co.jp](https://www.mgc.co.jp)]
- [5. Methyl formate - Wikipedia](https://en.wikipedia.org/wiki/Methyl_formate) [en.wikipedia.org]
- [6. diverdi.colostate.edu](https://diverdi.colostate.edu) [diverdi.colostate.edu]
- [7. Headspace Gas Chromatography: Types and Uses | Phenomenex](https://www.phenomenex.com) [[phenomenex.com](https://www.phenomenex.com)]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Solubility of Methyl Formate-13C]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1610606/docs#a-comprehensive-technical-guide-to-the-solubility-of-methyl-formate-13c>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)